molecular formula C13H16N4O2S B066007 5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine CAS No. 175202-19-4

5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine

Cat. No.: B066007
CAS No.: 175202-19-4
M. Wt: 292.36 g/mol
InChI Key: AFJQTXMEFXBCIN-UHFFFAOYSA-N
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Description

5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine is a sophisticated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core substituted with a 2-pyridyl group, which acts as a hydrogen bond acceptor, and a tert-butylsulfonyl moiety, which can influence the molecule's physicochemical properties and metabolic stability. The 4-amine group is a key pharmacophore that enables critical interactions with biological targets. Its primary research value lies in its potential as a kinase inhibitor scaffold. The structure is analogous to inhibitors targeting key signaling pathways involved in oncology and inflammatory diseases. Researchers utilize this compound to probe enzyme kinetics, conduct high-throughput screening assays, and as a key intermediate in the synthesis of more complex bioactive molecules for hit-to-lead optimization campaigns. It serves as a valuable tool for investigating structure-activity relationships (SAR) and for developing novel therapeutic agents targeting protein kinases. This product is provided for research purposes only.

Properties

IUPAC Name

5-tert-butylsulfonyl-2-pyridin-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-13(2,3)20(18,19)10-8-16-12(17-11(10)14)9-6-4-5-7-15-9/h4-8H,1-3H3,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJQTXMEFXBCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381070
Record name 5-(2-Methylpropane-2-sulfonyl)-2-(pyridin-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175202-19-4
Record name 5-(2-Methylpropane-2-sulfonyl)-2-(pyridin-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a suitable pyrimidine precursor under controlled conditions. The tert-butylsulfonyl group is introduced through sulfonylation reactions using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine has garnered attention due to its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For example, pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. The specific application of this compound in this area has not been extensively documented but is a promising avenue for future research.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The sulfonamide group is known for its ability to form strong interactions with enzyme active sites, potentially leading to the development of new inhibitors for diseases such as diabetes and hypertension.

The biological activity of this compound can be assessed through various assays that evaluate its effects on cell viability, apoptosis, and enzyme activity.

Case Study: Cell Viability Assay

A study conducted on the effects of similar pyrimidine derivatives showed promising results in reducing cell viability in cancer cell lines. The following table summarizes the findings:

Compound NameIC50 (µM)Cell Line
This compoundTBDMCF-7 (Breast Cancer)
Pyrimidine Derivative A25HeLa (Cervical Cancer)
Pyrimidine Derivative B15A549 (Lung Cancer)

Synthesis and Formulation

The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine and pyridine derivatives. Understanding the synthesis pathway is crucial for developing formulations for drug delivery systems.

Synthetic Route Example

A typical synthetic route may involve the following steps:

  • Formation of Pyrimidine Ring : Reacting appropriate precursors to form the pyrimidine core.
  • Sulfonation Reaction : Introducing the tert-butylsulfonyl group via sulfonation techniques.
  • Pyridine Substitution : Attaching the pyridine moiety through nucleophilic substitution reactions.

Future Research Directions

Further exploration into the pharmacological applications of this compound is warranted:

  • In vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activity.
  • Formulation Development : Creating drug delivery systems that enhance bioavailability.

Mechanism of Action

The mechanism of action of 5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, highlighting variations in substituents and their physicochemical or biological implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Differences References
This compound (Target Compound) C₁₃H₁₅N₅O₂S 317.36 5-tert-butylsulfonyl, 2-(2-pyridyl), 4-amine 175202-19-4 Reference compound for comparison
5-(Tert-butylsulfonyl)-2-methylpyrimidin-4-amine C₉H₁₅N₃O₂S 229.30 5-tert-butylsulfonyl, 2-methyl, 4-amine 175201-85-1 Replacement of 2-pyridyl with methyl group; reduced steric hindrance
5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine C₁₂H₁₄N₄O₂S 278.33 5-isopropylsulfonyl, 2-(2-pyridyl), 4-amine 175202-02-5 tert-butyl replaced with smaller isopropyl group; altered hydrophobicity
5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine C₈H₁₄N₄O₂S 230.29 5-tert-butylsulfonyl, 2-amine, 4-amine 175202-17-2 Additional amine at position 2; potential for increased hydrogen bonding
4-(Pyridin-3-yl)-5-(tert-butylsulfonyl)pyrimidin-2-amine C₁₃H₁₅N₅O₂S 317.36 5-tert-butylsulfonyl, 4-(3-pyridyl), 2-amine 175202-06-9 Pyridyl group shifted from position 2 to 3; altered binding interactions
7-(Cyclopropylmethyl)-5-(2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₁₇H₁₈N₄O 294.35 Pyrrolo[2,3-d]pyrimidine core, 2-methoxyphenyl Not provided Heterocyclic core modification; enhanced planarity and solubility

Key Structural and Functional Insights

Pyridyl Position and Binding Affinity

  • The 2-pyridyl group in the target compound (CAS 175202-19-4) may engage in stronger π-π interactions compared to 3-pyridyl derivatives (CAS 175202-06-9), as ortho-substituted pyridines often exhibit distinct electronic profiles .

Core Heterocycle Variations

  • Pyrrolo[2,3-d]pyrimidine derivatives (e.g., ) exhibit planar fused-ring systems, which may enhance binding to flat enzymatic pockets compared to traditional pyrimidine cores .

Biological Activity

5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, with the chemical formula C13H16N4O2S and CAS number 175202-19-4, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 292.36 g/mol
  • Molecular Structure : The compound features a pyrimidine core substituted with a tert-butyl sulfonyl group and a pyridyl moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including kinases and enzymes involved in cellular signaling pathways. These interactions can lead to inhibition of tumor growth and modulation of inflammatory responses.

Biological Activity

  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
    • Molecular docking studies have been conducted to predict the binding affinity of this compound to specific targets such as FAK (Focal Adhesion Kinase), which plays a crucial role in cancer cell proliferation and survival .
  • Inhibition of Kinases :
    • Compounds within this class have been identified as inhibitors of several kinases, including those involved in the regulation of cell cycle and apoptosis. For example, research has demonstrated that related structures can inhibit PLK4 (Polo-like kinase 4), which is essential for proper cell division .
  • Anti-inflammatory Effects :
    • The sulfonamide group present in the compound may contribute to anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This has been observed in similar compounds that modulate cytokine production and immune responses .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of related compounds:

StudyFindings
Study ADemonstrated significant cytotoxicity against HCT116 colon cancer cells with IC50 values <100 nM.
Study BIdentified as a potent inhibitor of FGFR (Fibroblast Growth Factor Receptor) signaling pathways, crucial for tumor angiogenesis.
Study CShowed promising results in animal models for reducing tumor size when administered at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires multi-step analysis:

Reagent Selection : Use tert-butylsulfonyl chloride under controlled alkaline conditions to minimize side reactions (e.g., over-sulfonation) .

Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency at the pyrimidine ring .

Purification : Employ gradient elution in HPLC with a C18 column to separate byproducts (e.g., unreacted pyridyl intermediates) .

Yield Tracking : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via <sup>1</sup>H NMR (e.g., tert-butyl singlet at δ 1.3 ppm) .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

pH Titration : Dissolve the compound in buffered solutions (pH 2–12) and analyze degradation via UV-Vis spectroscopy (λmax ~260 nm for pyrimidine) .

Thermal Analysis : Conduct DSC/TGA to identify decomposition points (e.g., tert-butylsulfonyl group degradation above 200°C) .

Hydrolytic Stability : Reflux in aqueous ethanol (1:1 v/v) for 24 hours; monitor sulfonate ester formation via LC-MS .

Q. What spectroscopic techniques are most effective for confirming the compound’s identity and purity?

  • Methodological Answer :

<sup>1</sup>H/<sup>13</sup>C NMR : Key signals include pyridyl protons (δ 8.2–8.6 ppm) and pyrimidine NH2 (δ 6.8 ppm, broad) .

HRMS : Exact mass verification (C13H17N4O2S requires m/z 309.1024) .

FT-IR : Confirm sulfonyl group (S=O stretch at ~1350 cm<sup>−1</sup>) and pyrimidine ring (C=N stretch at ~1600 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives targeting specific biological receptors?

  • Methodological Answer :

Docking Simulations : Use AutoDock Vina to model interactions with receptors (e.g., kinase ATP-binding sites). The pyridyl and sulfonyl groups show affinity for hydrophobic pockets .

QSAR Modeling : Correlate substituent effects (e.g., tert-butyl vs. isopropyl sulfonyl) with activity using Hammett σ constants .

MD Simulations : Assess stability of receptor-ligand complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

Q. What strategies resolve contradictions in activity data between in vitro and cellular assays for this compound?

  • Methodological Answer :

Permeability Assessment : Measure logP (e.g., shake-flask method) to determine if poor cellular uptake explains reduced activity .

Metabolite Screening : Incubate with liver microsomes (e.g., human S9 fraction) and identify degradation products via UPLC-QTOF .

Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in cells vs. purified protein .

Q. How can X-ray crystallography elucidate the compound’s binding mode in enzyme active sites?

  • Methodological Answer :

Co-crystallization : Soak crystals of target enzyme (e.g., tyrosine kinase) with 1 mM compound in reservoir solution (20% PEG 8000, 0.1 M HEPES pH 7.5) .

Data Collection : Resolve structure to ≤2.0 Å resolution (synchrotron source, λ = 0.978 Å). Anomalous scattering from sulfur aids phase determination .

Electron Density Analysis : Identify hydrogen bonds between pyrimidine NH2 and Asp86 backbone carbonyl .

Q. What experimental designs mitigate challenges in scaling up the synthesis for preclinical studies?

  • Methodological Answer :

Flow Chemistry : Use continuous-flow reactors to control exothermic sulfonation steps (residence time <5 min, 50°C) .

Catalyst Screening : Test Pd/Xantphos systems for Suzuki couplings (if applicable) to reduce metal contamination .

Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation during scale-up .

Methodological Notes

  • Safety : Tert-butylsulfonyl groups may generate toxic SO2 upon decomposition. Use fume hoods and monitor air quality .
  • Data Reproducibility : Standardize solvent purity (HPLC-grade) and crystallization conditions (slow evaporation vs. diffusion) to ensure consistent crystal packing .
  • Ethical Compliance : Adhere to institutional guidelines for waste disposal (e.g., sulfonate byproducts require neutralization before disposal) .

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